Magnesium disulphanilate
Description
However, the materials extensively discuss Magnesium Sulfate (MgSO₄), including its hydrated (MgSO₄·7H₂O) and anhydrous forms, as well as related magnesium salts like Magnesium Nitrate (Mg(NO₃)₂·6H₂O) and Magnesium Oxide (MgO). Magnesium Sulfate is a widely used pharmaceutical and industrial compound, regulated by standards such as the USP (United States Pharmacopeia) and FAO/JECFA . Its preparation involves dehydration at high temperatures (e.g., 275–300°C) to obtain the hygroscopic anhydrous form .
Properties
CAS No. |
56663-94-6 |
|---|---|
Molecular Formula |
C12H12MgN2O6S2 |
Molecular Weight |
368.7 g/mol |
IUPAC Name |
magnesium;4-aminobenzenesulfonate |
InChI |
InChI=1S/2C6H7NO3S.Mg/c2*7-5-1-3-6(4-2-5)11(8,9)10;/h2*1-4H,7H2,(H,8,9,10);/q;;+2/p-2 |
InChI Key |
POXSNRBUTFOZRG-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC(=CC=C1N)S(=O)(=O)[O-].C1=CC(=CC=C1N)S(=O)(=O)[O-].[Mg+2] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis of Magnesium Compounds
The following table summarizes key properties and applications of Magnesium Sulfate, Magnesium Nitrate, and Magnesium Oxide, based on the provided evidence:
Key Findings:
Hydration and Stability : Magnesium Sulfate’s heptahydrate form is stable under ambient conditions, while the anhydrous form requires airtight storage due to hygroscopicity . In contrast, Magnesium Nitrate’s hexahydrate form is less stable at high temperatures, decomposing into MgO and nitrogen oxides .
Analytical Rigor : Magnesium Sulfate’s assay methods (e.g., EDTA complexation) are well-established in pharmacopeias, ensuring precise quantification . Magnesium Oxide’s purity is typically verified via loss on ignition (LOI) tests .
Magnesium Oxide’s high thermal stability makes it ideal for industrial refractory linings .
Discrepancy Note
Future studies should clarify the nomenclature and structural identity of "disulphanilate" compounds for accurate comparisons.
Q & A
Basic Research Questions
Q. What standardized protocols exist for synthesizing magnesium disulphanilate, and how can purity be rigorously verified?
- Methodological Guidance:
- Synthesis: Adapt protocols for anhydrous magnesium sulfate preparation: heat powdered magnesium sulfate at 80°C for dehydration, followed by 275–300°C until weight stabilizes. Use ACS-grade reagents to minimize impurities .
- Purity Verification: Employ thermogravimetric analysis (TGA) to confirm dehydration efficiency and X-ray diffraction (XRD) for crystallinity. Specify equipment models (e.g., PerkinElmer TGA 4000) and reagent sources (e.g., Sigma-Aldrich ACS-grade) in documentation .
Q. Which analytical techniques are critical for characterizing this compound’s structural and functional properties?
- Methodological Guidance:
- Structural Analysis: Use Fourier-transform infrared spectroscopy (FTIR) to identify sulfonate/sulfate functional groups (e.g., S–O stretching at 1100–1250 cm⁻¹) and nuclear magnetic resonance (NMR) for molecular conformation .
- Functional Assessment: Conduct antimicrobial assays (e.g., broth microdilution) against Gram-positive/negative bacteria, referencing quercetin disulphate protocols for comparative analysis .
Q. How should pharmacological studies design dose-response experiments for this compound?
- Methodological Guidance:
- Experimental Design: Include negative controls (e.g., saline), positive controls (e.g., known antimicrobials), and ≥3 replicates per dose. Use logarithmic scaling for dose ranges (e.g., 0.1–100 µg/mL) .
- Data Reporting: Present raw data in appendices and processed data (e.g., IC₅₀ values) in the main text, with explicit error margins (SEM/CI) .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s pharmacological data across studies?
- Methodological Guidance:
- Error Analysis: Audit variables like reagent purity (e.g., ACS vs. industrial grade), incubation time, and microbial strain specificity. Replicate conflicting experiments under identical conditions .
- Statistical Reconciliation: Apply multivariate regression to isolate confounding factors (e.g., pH, temperature) and use meta-analysis tools (RevMan, PRISMA guidelines) to harmonize datasets .
Q. What strategies optimize this compound’s stability in aqueous solutions for in vivo applications?
- Methodological Guidance:
- Stability Testing: Conduct accelerated degradation studies at 40°C/75% RH over 30 days, monitoring pH, precipitate formation, and UV-Vis spectral shifts. Compare with chelated magnesium formulations (e.g., phosphorylated casein complexes) .
- Formulation Adjustments: Test buffering agents (e.g., phosphate buffers) or lyophilization to enhance shelf life, citing USP protocols for magnesium sulfate storage .
Q. What in silico methods predict this compound’s interactions with biological targets?
- Methodological Guidance:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model ligand-receptor binding, prioritizing sulfonate/sulfate moieties as active sites. Validate with experimental IC₅₀ data .
- Dynamic Simulations: Run molecular dynamics (MD) simulations (GROMACS, AMBER) to assess stability in lipid bilayers or serum proteins, reporting RMSD/RMSF metrics .
Data Management and Replication
Q. How should raw datasets from this compound studies be curated for reproducibility?
- Methodological Guidance:
- Data Archiving: Deposit raw spectra, chromatograms, and assay results in repositories like Zenodo or Figshare, adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable) .
- Replication Protocols: Provide step-by-step SOPs with equipment settings (e.g., HPLC column: Agilent ZORBAX SB-C18) and troubleshooting tips (e.g., precipitation mitigation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
